5-Chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine

Catalog No.
S14678679
CAS No.
M.F
C8H9ClN2O
M. Wt
184.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4...

Product Name

5-Chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine

IUPAC Name

5-chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

InChI

InChI=1S/C8H9ClN2O/c1-5-4-6-7(8(9)11-5)12-3-2-10-6/h4,10H,2-3H2,1H3

InChI Key

KJQUNRCAFJZEET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)Cl)OCCN2

5-Chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine is a nitrogen-containing heterocyclic compound characterized by its unique fused ring system. The molecular formula of this compound is C7H7ClN2OC_7H_7ClN_2O, and it features a pyridine ring fused to an oxazine ring. This structural arrangement contributes to its diverse chemical properties and biological activities. The presence of the chlorine atom at the 5-position and the methyl group at the 7-position enhances its reactivity and potential applications in medicinal chemistry.

Typical for heterocycles:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or to convert it into more reactive species.
  • Reduction: Reduction reactions may also be performed to modify the oxazine moiety or to convert double bonds into single bonds, enhancing the compound's solubility and reactivity.
  • Substitution Reactions: The chlorine atom can participate in nucleophilic substitution reactions, making it amenable for further functionalization.

Research indicates that derivatives of pyrido-oxazine compounds exhibit significant biological activities. Specifically, 5-chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine has been studied for its potential as an inhibitor of various biological pathways. For instance, compounds in this class have shown activity against transforming growth factor-beta signaling pathways, which are crucial in fibrosis and cancer progression . Additionally, some studies suggest that related compounds may possess anti-ulcer properties and could be effective in treating gastric lesions .

The synthesis of 5-chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine typically involves:

  • Tandem SN2 and SNAr Reactions: This method utilizes nucleophilic substitution reactions to construct the pyrido-oxazine framework efficiently. For example, a mixture of appropriate halogenated precursors can react under basic conditions to form the desired product in good yields .
  • Functionalization Techniques: Further modifications can be achieved through coupling reactions such as Suzuki or Stille coupling, allowing for the introduction of various substituents on the aromatic rings of the compound .
  • Alternative Synthetic Routes: Other methods may include cyclization reactions involving suitable precursors that contain both nitrogen and oxygen functionalities.

5-Chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine has potential applications in:

  • Medicinal Chemistry: Given its biological activity as an inhibitor of key signaling pathways, it may serve as a lead compound in drug development for conditions such as fibrosis and cancer.
  • Chemical Research: Its unique structure makes it a valuable intermediate for synthesizing other complex organic molecules.

Studies on interaction profiles indicate that pyrido-oxazine derivatives can interact with various biological targets. For instance:

  • Alk5 Inhibition: Some derivatives have been identified as inhibitors of alk5 (activin receptor-like kinase 5), which plays a role in TGF-beta signaling pathways. This inhibition is significant for developing therapies targeting fibrotic diseases .
  • Antimicrobial Activity: Preliminary tests suggest that related compounds may exhibit antimicrobial properties, although further research is needed to confirm these effects.

Several compounds share structural similarities with 5-chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine. These include:

Compound NameStructureUnique Features
7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2-oneContains a keto group; studied for anti-ulcer activity
5-Chloro-2-fluorophenyl derivativeFluorine substitution enhances lipophilicity; potential for increased bioactivity
6-Methylpyrido[3,4-b][1,4]oxazineN/AMethyl group at different position; affects electronic properties

The uniqueness of 5-chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine lies in its specific chlorine and methyl substitutions that influence its reactivity and biological profile compared to other derivatives.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

184.0403406 g/mol

Monoisotopic Mass

184.0403406 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types